molecular formula C8H16ClNO B1360406 2-Chloro-N,N-dipropylacetamide CAS No. 2315-37-9

2-Chloro-N,N-dipropylacetamide

Cat. No. B1360406
CAS RN: 2315-37-9
M. Wt: 177.67 g/mol
InChI Key: TZHVRXDVDQMBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dipropylacetamide is an organic compound with the molecular formula C8H16ClNO . It is commonly used as a chemical intermediate in the synthesis of other compounds.


Synthesis Analysis

The synthesis of 2-Chloro-N,N-dipropylacetamide involves several steps. In one method, propionyl chloride is added dropwise to a mixture of 4-methoxybenzenamine and sodium bicarbonate in dry dichloromethane. The mixture is stirred in an ice water bath for 1 hour and then poured into water and extracted with dichloromethane. The combined organic layer is washed with brine and dried over anhydrous MgSO4. The solvent is then evaporated to dryness to afford the compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-dipropylacetamide consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 177.672 Da .


Physical And Chemical Properties Analysis

2-Chloro-N,N-dipropylacetamide is a liquid at room temperature . It has a molecular weight of 177.67 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Docking and Analgesic Activity

  • Docking of Bioactive Derivatives: Novel 2-chloro-N,N-diphenylacetamide derivatives were synthesized and docked on COX-1 and COX-2 enzymes. One derivative, AKM-2, showed significant analgesic response, comparable to the standard drug diclofenac sodium, suggesting potential as an analgesic agent (Kumar, Kumar, & Mishra, 2019).

Synthesis and Antimicrobial Activity

  • New Diphenylamine Derivatives: An array of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide synthesized from chloroacetylation reaction of diphenylamine exhibited significant antimicrobial and antifungal activity. This indicates their potential as potent antimicrobial agents (Kumar & Mishra, 2015).

Antitumoral and Toxicological Investigations

  • Arylacetamides Against Human Cancers: 2-Chloro-N-arylacetamides were evaluated for their antiproliferative activity on human normal and cancer cells. Certain compounds demonstrated cytotoxic action without affecting human erythrocytes, pointing towards their potential in cancer therapy (Ferreira et al., 2019).

Pharmacological Evaluation

  • Evaluation of Analgesic and Anti-inflammatory Activity: Synthesized N,N-diphenyl amine derivatives of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide indicated potent compounds for treating pain and inflammation, with compound AK-4 showing exceptional promise (Kumar & Mishra, 2020).

Antiviral Properties

  • Therapeutic Effect Against Japanese Encephalitis: A novel anilidoquinoline derivative of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects in vitro, and reduced viral load in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Chemical Synthesis and Applications

  • Novel Synthesis Methods: A novel synthetic route of 2-Chloro-N,N-dimethylnicotinamide was developed, showcasing advantages like simple operations, mild reaction conditions, and minimal waste, making it valuable for industrial scale use (Du Xiao-hua, 2013)

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and handling in a well-ventilated place .

properties

IUPAC Name

2-chloro-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVRXDVDQMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277218
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dipropylacetamide

CAS RN

2315-37-9
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLORO-N,N-DIPROPYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dipropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-dipropylacetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-dipropylacetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N,N-dipropylacetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N,N-dipropylacetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N,N-dipropylacetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N,N-dipropylacetamide

Citations

For This Compound
4
Citations
Q Ji, D Yang, X Wang, C Chen, Q Deng, Z Ge… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed, synthesized, and characterized by 1 H NMR, 13 C NMR and MS spectral data. Their inhibition …
Number of citations: 54 www.sciencedirect.com
TC Chen, DS Yu, KF Huang, YC Fu, CC Lee… - European journal of …, 2013 - Elsevier
By using fragment-based design strategies, a series of 2-thio-substituted anthra[1,2-d]imidazole-6,11-diones were synthesized and evaluated for hTERT repressing activities, cell …
Number of citations: 26 www.sciencedirect.com
K Gulbe, M Turks - The Journal of Organic Chemistry, 2020 - ACS Publications
Ruthenium(II) complexes catalyze the insertion of sulfur dioxide into (het)aryl and alkenyl boronic acids. The transmetalation–sulfination process proceeds with DABSO in the presence …
Number of citations: 16 pubs.acs.org
MA Metwally, AA Farahat… - Journal of Sulfur …, 2010 - Taylor & Francis
Methods for the synthesis of 2-amino-4-thiazolidinones and their chemical properties are reviewed for the first time. 2-Amino-4-thiazolidinones are synthetically versatile substrates, as …
Number of citations: 39 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.